![molecular formula C21H15ClFN5O4S B14124458 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124458.png)
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, benzyl, thio, dimethyl, and nitrophenyl groups
Preparation Methods
The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Thioether: The reaction between 2-chloro-6-fluorobenzyl chloride and a thiol compound under basic conditions to form the benzyl thioether intermediate.
Cyclization: The intermediate undergoes cyclization with a pyrimidine derivative in the presence of a suitable catalyst to form the pyrimidopyrimidine core.
Functional Group Modification: Introduction of the nitrophenyl group and other functional groups through various substitution reactions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert nitro groups to amino groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
2-(5-((2-chloro-6-fluorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a triazole ring instead of a pyrimidopyrimidine core.
5-[(2-chloro-6-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]pyrimidin-7-amine: Contains a triazolopyrimidine core with similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrimidopyrimidine core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H15ClFN5O4S |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(33-10-13-14(22)4-3-5-15(13)23)25-17(24-18)11-6-8-12(9-7-11)28(31)32/h3-9H,10H2,1-2H3 |
InChI Key |
BINUYQJFDIMBRA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=C(C=CC=C4Cl)F)C(=O)N(C1=O)C |
Origin of Product |
United States |
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